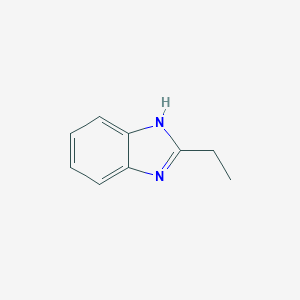

2-Ethylbenzimidazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38878. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCCOYAKYCWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171664 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-84-6 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 2 Ethylbenzimidazole and Its Metal Complexes

Ligand Properties and Coordination Modes of 2-Ethylbenzimidazole

This compound typically functions as a neutral, monodentate ligand, coordinating through the nitrogen atom of the imidazole (B134444) ring that is not bonded to hydrogen (the sp² hybridized nitrogen). cymitquimica.com The presence of the ethyl group at the 2-position can influence the steric environment around the coordination site, potentially affecting the stability and structure of the resulting metal complexes. While primarily acting as a monodentate ligand, the benzimidazole (B57391) framework, in some instances or with appropriate substituents, can be part of polydentate ligand systems. researchgate.net

Synthesis and Formation of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The reaction conditions, including solvent, temperature, and the stoichiometric ratio of metal salt to ligand, play a crucial role in the formation and nature of the resulting complexes. Current time information in Bangalore, IN.sci-hub.se

Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Cd(II), Hg(II), Mn(II), Fe(II), Pt(II))

This compound has been shown to form complexes with a variety of transition metals. Studies have reported the synthesis and characterization of complexes with metals such as Cu(II), Ni(II), Zn(II), Cd(II), Hg(II), Mn(II), Fe(II), and Pt(II). Current time information in Bangalore, IN.researchgate.nettubitak.gov.trindexacademicdocs.orgfzu.czpreprints.orgfzu.cztubitak.gov.tr

For instance, Cu(II) complexes with this compound derivatives have been synthesized, exhibiting different geometries depending on the co-ligands present. researchgate.netfzu.cz Ni(II), Fe(II), and Zn(II) complexes with substituted benzimidazoles, including those with ethyl groups, have also been reported. tubitak.gov.trindexacademicdocs.orgfzu.cz Coordination compounds of Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with 2-aminobenzimidazole (B67599) derivatives featuring ethylsulfonyl groups have been synthesized and characterized. preprints.org Platinum(II) complexes with this compound as a ligand have also been synthesized. benchchem.comtubitak.gov.tr

Reaction Conditions and Stoichiometric Ratios in Complex Formation

The reaction conditions and stoichiometric ratios are critical for controlling the outcome of the complex formation reaction. The choice of solvent, temperature, and the molar ratio of the metal salt to the ligand can influence the nuclearity of the complex (mononuclear, dinuclear, or polymeric) and the coordination geometry around the metal center. Current time information in Bangalore, IN.sci-hub.se

For example, the reaction of copper(II) acetate (B1210297) with this compound and salicylic (B10762653) acid derivatives in aqueous solution has led to the formation of methyl- and methoxysalicylatocopper complexes. researchgate.net The change in reaction conditions has been shown to result in the formation of both cis and trans isomers in the case of copper(II) complexes with benzoate (B1203000) derivatives and this compound. fzu.cz The stoichiometry of the reactants can also dictate the resulting complex, as seen in the formation of different adducts or bis-carbene adducts in the reaction of a benzimidazole-containing ligand with diethylzinc, depending on the stoichiometry and temperature. sci-hub.se

Structural Elucidation and Characterization of this compound Metal Complexes

Characterization of the synthesized metal complexes is typically performed using a combination of techniques to determine their structure, bonding, and properties.

X-ray Crystallography and Molecular Geometry

X-ray crystallography is a powerful technique used to determine the precise molecular structure and geometry of metal complexes in the solid state. Current time information in Bangalore, IN.sci-hub.sefzu.czfzu.czresearchgate.net This technique provides detailed information about bond lengths, bond angles, and coordination polyhedra around the metal center.

Studies utilizing X-ray crystallography on this compound metal complexes have revealed various coordination geometries and supramolecular structures. For instance, a copper(II) complex involving a benzimidazole ligand coordinated with Cu²⁺ formed a 1D supramolecular chain via hydrogen bonding in its crystal structure. benchchem.com Crystal structure studies of copper(II)-dipicolinate complexes with benzimidazole ligands, including 2-ethyl-1H-benzimidazole, have shown different coordination modes and the formation of both monomeric and polymeric complexes. researchgate.net X-ray diffraction analysis has also been used to characterize the structures of zinc(II) and nickel(II) complexes with related ligands, revealing details about their coordination environments. researchgate.net The crystal structures of cis and trans isomers of copper(II) complexes with benzoate derivatives and this compound have been determined by X-ray analysis, showing how hydrogen bonding leads to different supramolecular networks (2D for cis isomers and 1D for trans isomers). fzu.cz

Spectroscopic Investigations (EPR, UV-Vis, IR)

Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are essential tools for characterizing metal complexes and gaining insights into their electronic structure, bonding, and coordination environment. Current time information in Bangalore, IN.sci-hub.sefzu.czfzu.czcolab.ws

IR spectroscopy is commonly used to identify the presence of specific functional groups and to determine how the ligand is coordinated to the metal center by observing shifts in characteristic vibrational frequencies, such as the C=N stretching vibration of the imidazole ring. researchgate.nettubitak.gov.trcolab.wsresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be related to the coordination geometry and the oxidation state of the metal ion. researchgate.netcolab.wsresearchgate.netresearchgate.net For example, UV-Vis spectra of copper(II) complexes with this compound and salicylate (B1505791) derivatives have been measured to characterize the complexes. researchgate.net

EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II), providing information about the electronic structure of the metal ion and its interaction with the ligands. researchgate.netresearchgate.netfzu.czresearchgate.netresearchgate.netacs.org EPR spectra of copper(II) complexes with this compound and salicylate derivatives have shown axial symmetry, suggesting the coordination environment around the copper center. researchgate.netresearchgate.net

These spectroscopic methods, in conjunction with other analytical techniques, provide comprehensive data for the characterization and structural elucidation of this compound metal complexes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15807 |

Data Table: Selected Examples of this compound Metal Complexes and Characterization Techniques

| Metal Ion | Co-ligand(s) | Proposed Structure/Geometry | Characterization Techniques Used | Source |

| Cu(II) | Salicylate derivatives | {CuN₂O₂O'O”} chromophore (axial symmetry by EPR) | Elemental Analysis, EPR, UV-Vis, IR | researchgate.netresearchgate.net |

| Cu(II) | Benzoate derivatives | Cis/Trans isomers, Square-planar geometry | X-ray Analysis, IR, Electronic (UV-Vis), EPR | fzu.cz |

| Cu(II) | Dipicolinate | Polymeric | X-ray Diffraction, IR, UV-Vis, EPR | researchgate.net |

| Ni(II) | Schiff base | Octahedral | Elemental Analysis, FT-IR, ¹H NMR, X-ray Absorption Spectroscopy, Magnetic Measurements, X-ray Diffraction | researchgate.net |

| Zn(II) | Substituted benzimidazole | Dichlorobis{...}zinc(II) | ¹H NMR, ¹³C NMR, Elemental Analysis, X-ray Diffraction | tubitak.gov.trindexacademicdocs.org |

| Pt(II) | None specified | 1:2 or 1:1 (Metal:Ligand) | Elemental Analysis, IR, ¹H-NMR | tubitak.gov.tr |

| Hg(II) | N-heterocyclic carbene precursor | Not specified | Not specified | sci-hub.se |

Magnetic Susceptibility Studies of Paramagnetic Complexes

Magnetic susceptibility studies are crucial for understanding the electronic structure and magnetic interactions within paramagnetic metal complexes of this compound. These studies provide insights into the spin state of the metal ion and the presence of magnetic coupling between metal centers in multi-nuclear complexes or coordination polymers. Research on paramagnetic complexes involving substituted benzimidazoles, including this compound or related ligands, has been conducted using techniques such as variable-temperature magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netresearchgate.netresearchgate.netbuffalostate.edumdpi.com

Studies on copper(II) complexes with this compound and salicylato anions, for example, have utilized EPR spectroscopy to investigate the coordination environment around the Cu(II) ions. researchgate.net EPR spectra can indicate distorted tetragonal coordination spheres for the metal atoms. researchgate.netresearchgate.net The g-factor values obtained from EPR analysis can provide information about the symmetry of the ligand field around the paramagnetic metal center. researchgate.net

Variable-temperature magnetic susceptibility measurements have been employed to study the magnetic behavior of complexes such as cobalt(II) thiocyanate (B1210189) complexes with this compound and its derivatives. scribd.com These measurements can reveal phenomena like spin equilibrium, where the complex exists as a mixture of different spin states depending on the temperature. researchgate.net For binuclear complexes, magnetic susceptibility data can indicate the presence and nature of magnetic interactions, such as weak antiferromagnetic coupling between the metal ions. mdpi.com

Detailed magnetic studies, including those involving variable-temperature magnetic susceptibility and EPR spectroscopy, contribute to a comprehensive understanding of the correlation between the structure and magnetic properties of this compound metal complexes.

Advanced Research in Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating this compound

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) incorporating this compound and its derivatives have attracted significant attention due to their diverse structures and potential applications. figshare.comresearchgate.nettandfonline.comacs.orgresearchgate.netrsc.orggoogle.com These materials are constructed from metal ions or clusters linked by organic ligands, forming extended one-, two-, or three-dimensional networks. tandfonline.comnih.gov The inclusion of functionalized ligands like this compound derivatives allows for tuning the structural and functional properties of the resulting frameworks.

Design and Synthesis of this compound-based Coordination Polymers

The design and synthesis of this compound-based coordination polymers often involve the reaction of metal salts with ligands containing this compound units under controlled conditions, such as hydrothermal synthesis. figshare.comtandfonline.comresearchgate.net For example, coordination polymers utilizing 1,4-bis(2-ethylbenzimidazol-1-ylmethyl)benzene, a derivative of this compound, have been synthesized. figshare.comtandfonline.com

Application as Luminescent Chemosensors in Coordination Polymers

Coordination polymers incorporating this compound derivatives have shown promise as luminescent chemosensors for the detection of various analytes. figshare.comresearchgate.nettandfonline.com The inherent luminescence properties of some coordination polymers can be utilized for sensing applications through mechanisms like luminescence quenching or enhancement upon interaction with target substances. tandfonline.comtaylorandfrancis.com

Specifically, Cd(II) coordination polymers constructed with 1,4-bis(2-ethylbenzimidazol-1-ylmethyl)benzene have been investigated for their luminescent sensing abilities. figshare.comtandfonline.com These materials have demonstrated high sensitivity and selectivity for detecting specific ions, such as Fe3+, and organic molecules like tetracycline (B611298) antibiotics in aqueous media. figshare.comtandfonline.com The sensing mechanism often involves the quenching of the coordination polymer's luminescence upon exposure to the analyte. figshare.comtandfonline.comtaylorandfrancis.com The effectiveness of these materials as chemosensors is attributed to their structural features, including the presence of the luminescent framework and potential binding sites for the analytes. tandfonline.com

The development of such luminescent coordination polymers based on this compound derivatives presents a promising avenue for the creation of new sensing platforms with potential applications in environmental monitoring and chemical analysis.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15807 |

| 5,6-dimethyl-2-ethylbenzimidazole | 240689 |

| 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid | 71757586 |

| 1,4-bis(2-ethylbenzimidazol-1-ylmethyl)benzene | Not found in search results with CID |

| 1,2-bis(2-ethylbenzimidazol-1-ylmethyl)benzene | Not found in search results with CID |

| 5-tert-butylisophthalic acid (H2tbip) | 94022 |

| 1,4-naphthalenedicarboxylic acid (1,4-H2NDC) | 9400 |

| 1,4-cyclohexanedioic acid (1,4-H2chdc) | 10966 |

| 2,6-Pyridinedicarboxylic acid (H2DPA) | 10063 |

| cis-1,2-Cyclohexanedicarboxylic acid (H2chdc) | 643307 |

| 2,6-naphthalenedicarboxylic acid (2,6-NDC) | 10077 |

Interactive Data Tables

Based on the text, specific numerical data points for creating interactive tables are limited. However, we can present the types of data mentioned:

Table 1: Examples of Metal Ions Forming Complexes with this compound and Derivatives

| Metal Ion | Type of Complex Mentioned | Relevant Section |

| Cu(II) | Mononuclear, Polymeric | Coordination Chemistry, Magnetic Studies |

| Mn(II) | Magnetic Studies | |

| Co(II) | Tetrahedral, Octahedral, Thiocyanate complexes | Coordination Chemistry, Magnetic Studies |

| Cd(II) | Coordination Polymers | Coordination Polymers, Luminescent Chemosensors |

| Fe(III) | Coordination Polymers (as analyte) | Luminescent Chemosensors |

Table 2: Luminescent Sensing Properties of Cd(II) CPs with 1,4-bis(2-ethylbenzimidazol-1-ylmethyl)benzene

| Analyte | Sensing Mechanism | Key Finding Mentioned | Relevant Section |

| Fe3+ ions | Luminescence quenching | High sensitivity and selectivity | Luminescent Chemosensors |

| Tetracycline | Luminescence quenching | High sensitivity and selectivity | Luminescent Chemosensors |

Biological Activities and Pharmacological Potential of 2 Ethylbenzimidazole Derivatives

Antimicrobial Efficacy

Research into the antimicrobial properties of benzimidazole (B57391) derivatives has revealed a wide range of activities. However, specific data focusing solely on the antibacterial and antifungal efficacy of 2-Ethylbenzimidazole is limited in the available literature. Studies tend to investigate the broader class of 2-substituted benzimidazoles, where the nature of the substituent plays a crucial role in determining the antimicrobial spectrum and potency.

Antibacterial Activity (e.g., against Gram-positive, Gram-negative bacteria, MRSA)

While comprehensive studies on this compound's specific antibacterial action are not extensively documented, the broader class of 2-substituted benzimidazole derivatives has shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain 2-substituted benzimidazoles have demonstrated inhibitory effects against strains like Staphylococcus aureus and Escherichia coli. researchgate.net Some derivatives have also shown potential against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The efficacy is often dependent on the specific chemical groups attached to the benzimidazole core. nih.gov For example, the introduction of a beta-lactam moiety at the 2-position of the benzimidazole nucleus has been shown to enhance antibacterial activity. researchgate.net

Antifungal Activity

Anticancer Properties and Cytotoxic Effects

The anticancer potential of benzimidazole derivatives is a significant area of research, with various compounds investigated for their ability to inhibit cancer cell growth and induce cell death.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

While direct studies on this compound's ability to inhibit cancer cell proliferation and induce apoptosis are limited, the benzimidazole scaffold is a key component in many compounds with these properties. Research has shown that certain 2-substituted benzimidazole derivatives can arrest the cell cycle and trigger apoptosis in various cancer cell lines. semanticscholar.orgnih.govresearchgate.net For instance, some derivatives have been found to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.govnih.govjksus.org

Mechanism of Action: Enzyme Inhibition (e.g., kinases, proteases)

The anticancer effects of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression. researchgate.net For example, some benzimidazole compounds have been identified as inhibitors of kinases, such as receptor tyrosine kinases, which are crucial for cancer cell signaling and survival. nih.gov Others have been shown to inhibit enzymes like topoisomerase, which is essential for DNA replication in cancer cells. nih.gov A series of ethyl 2-benzimidazole-5-carboxylate derivatives have been shown to inhibit sirtuins, a class of enzymes implicated in cancer. researchgate.netnih.gov However, the specific enzyme inhibitory activity of this compound itself has not been extensively detailed in the reviewed literature.

Cytotoxic Activity of Platinum(II) Oxalato Complexes Involving this compound Ligands

A notable area of research where this compound has been specifically investigated is in the development of platinum-based anticancer agents. Platinum complexes are a cornerstone of cancer chemotherapy, and modifying their ligands can alter their efficacy and toxicity profiles.

In one study, a platinum(II) oxalato complex with this compound as a carrier ligand was synthesized and evaluated for its cytotoxic effects against non-small cell lung cancer (H1299) and human colon adenocarcinoma (CaCo-2) cell lines. istanbul.edu.trresearchgate.netdergipark.org.tr The results indicated that this complex exhibited moderate cytotoxic activity. istanbul.edu.trresearchgate.net

Cytotoxic Activity of a Platinum(II) Oxalato Complex with this compound

| Complex | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Platinum(II) oxalato complex with this compound | H1299 (Non-small cell lung cancer) | Found to be the most active among the tested complexes. | istanbul.edu.trresearchgate.net |

| Platinum(II) oxalato complex with this compound | CaCo-2 (Human colon adenocarcinoma) | Found to be the most active among the tested complexes. | istanbul.edu.trresearchgate.net |

The study suggested that increasing the size of the substitution at the 2-position of the imidazole (B134444) ring could enhance cytotoxic activity. dergipark.org.tr This highlights the potential for further development of this compound-containing platinum complexes as novel anticancer agents. istanbul.edu.trresearchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been a significant area of investigation. These compounds are explored for their ability to mitigate inflammatory responses, which are central to various pathological conditions.

A standard and widely utilized method for assessing the anti-inflammatory potential of chemical compounds is the carrageenan-induced paw edema model in rats. nih.govnih.gov This acute inflammation model is characterized by the release of various inflammatory mediators. The process typically occurs in two phases: an early phase involving the release of histamine, serotonin, and bradykinin, followed by a later phase (2-3 hours post-injection) characterized by the release of prostaglandins, which increase vascular permeability. researchgate.net

Research on various benzimidazole derivatives demonstrates their effectiveness in this model. For instance, certain novel benzimidazole compounds, when administered, have shown a significant reduction in paw edema, with effects comparable to standard anti-inflammatory drugs like ibuprofen (B1674241) and diclofenac (B195802) sodium. nih.govnih.gov The percentage of paw edema inhibition serves as a key quantitative measure of anti-inflammatory activity. nih.gov Studies on related heterocyclic compounds show that their mechanism may involve the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, which in turn can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory activity of 2-substituted N-benzyl benzimidazoles has been noted, with some derivatives showing potent inhibition of rat paw edema. nih.gov For example, 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole exhibited a 53.2% inhibition in this model, highlighting the importance of the guanidine-like fraction in the molecule for its activity. nih.gov

Antiviral Applications (e.g., HIV-1)

Benzimidazole derivatives have emerged as a promising class of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The rapid emergence of drug-resistant HIV-1 strains necessitates the development of new antiviral molecules. nih.gov

One study identified a benzamide (B126) derivative, AH0109, which exhibits potent anti-HIV-1 activity by significantly inhibiting both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, this compound was effective against HIV-1 strains resistant to several routinely used antiretroviral drugs. nih.gov

In the development of novel NNRTIs, researchers have synthesized and tested various 1,2-bis-substituted benzimidazoles. Optimization of substituents at the N1 and C2 positions led to the development of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, which showed significant inhibitory activity against wild-type HIV-1. nih.gov Further structural modifications and crystallographic analysis helped in designing analogues with improved antiviral properties, including some that were effective against clinically relevant mutant strains of the virus. nih.gov These studies underscore the potential of the benzimidazole scaffold in creating flexible inhibitors that can adapt to mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme. nih.gov

Wound Healing Applications

The benzimidazole scaffold is also recognized for its potential in promoting wound healing. nih.govnih.gov Effective wound management often requires agents that not only accelerate tissue repair but may also possess antimicrobial properties to prevent infection. rrpharmacology.ruresearchgate.net

Studies have shown that formulations containing benzimidazole derivatives can significantly accelerate the contraction of wound area and improve wound closure. In an excision wound model, a 10% (w/w) formulation of a 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate byproduct demonstrated complete wound closure within 16 days, a rate comparable to the standard treatment, nitrofurazone. nih.gov The efficacy of these compounds may be linked to their increased lipophilicity and specific structural substitutions that balance the inflammatory cascade during healing. nih.gov

Furthermore, advanced drug delivery systems are being developed to enhance the therapeutic effect of these derivatives. N-alkylated benzimidazole derivatives have been incorporated into cubosome hydrogels for topical application on burn wounds. nih.gov Cubosomes can enhance the penetration of the drug across skin layers with minimal irritation. nih.gov A study comparing a newly developed benzimidazole derivative-loaded cubogel to commercial creams found that the cubogel achieved a maximum wound contraction of 96.70% and demonstrated a sustained release of the active agent, highlighting its potential as a superior alternative for burn wound management. nih.gov Zinc complexes with imidazole derivatives have also shown promise, accelerating the healing of skin injuries by stimulating metabolic processes and providing antimicrobial action. rrpharmacology.ruresearchgate.net

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules to enhance their therapeutic efficacy and for designing new, more potent drug candidates. researchgate.net

SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical in modulating anti-inflammatory and other biological activities. nih.gov

In the context of anti-HIV agents, the substitution pattern on the benzimidazole ring dramatically affects activity. For instance, in a series of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazoles, substituents at the C4 position were found to significantly enhance potency. nih.gov Conversely, substituents at the C5 position were generally detrimental to activity, while those at C6 had a neutral effect. A methyl group at the C7 position resulted in a loss of inhibitory activity against HIV-1 RT. nih.gov This highlights a strong preference for monosubstitution at the C4 position for this particular class of compounds. nih.gov

The following table summarizes the impact of substituent position on the anti-HIV-1 activity of certain benzimidazole derivatives. nih.gov

| Position of Substituent | Effect on Anti-HIV-1 Activity |

| C4 | Dramatically enhanced potency |

| C5 | Generally detrimental to activity |

| C6 | Generally neutral to activity |

| C7 | Abolished inhibitory activity |

This table is based on studies of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole analogues.

The electronic properties of substituents play a key role in modulating the biological profile of benzimidazole derivatives. The presence of electron-withdrawing groups (EWGs) on the benzimidazole scaffold has been shown to influence the compound's efficacy.

For example, SAR studies on a series of benzimidazole derivatives revealed that compounds featuring an electron-withdrawing moiety exhibited better antibacterial activity compared to those with electron-donating groups. researchgate.net In another study focusing on antitumor activity, a nitro-substituted compound (an EWG) showed high potential against several lung cancer cell lines. nih.gov While these examples are not specific to anti-inflammatory or antiviral activity, they establish the principle that EWGs can significantly modulate the biological effects of the benzimidazole core. This modulation is often attributed to changes in the molecule's electronic distribution, which can affect its ability to interact with biological targets.

Computational and Theoretical Investigations of 2 Ethylbenzimidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzimidazole (B57391) derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, geometry, and spectroscopic features of molecules like 2-Ethylbenzimidazole.

The electronic properties of a molecule are fundamental to its chemical reactivity. DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. irjweb.com

For benzimidazole derivatives, the HOMO-LUMO gap helps to explain their bioactivity and their effectiveness as corrosion inhibitors. irjweb.comnih.gov The transfer of charge within the molecule, often from electron-donating parts to electron-accepting parts, is described by these frontier orbitals. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is another vital output of DFT studies. An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For benzimidazole inhibitors, MEP analysis reveals that heteroatoms like nitrogen are primary sites for interaction with metal surfaces, facilitating adsorption. rsc.org The negative potential sites are typically located around these heteroatoms, while positive potentials are found on hydrogen atoms. mdpi.com

Table 1: Key Electronic Parameters from DFT This table is illustrative of typical parameters derived from DFT calculations for benzimidazole derivatives.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Power to attract electrons |

Theoretical calculations are essential for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, studies have employed methods like Hartree-Fock (HF) and DFT (specifically B3LYP) with basis sets such as 6-31G(d) to calculate its optimized structure. asianpubs.orgresearchgate.net These calculations provide precise bond lengths and bond angles for the molecule in its ground state. asianpubs.org

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies are then compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model. asianpubs.org It has been shown that the B3LYP method provides results that are in good agreement with experimental observations for the vibrational spectra of this compound. asianpubs.orgresearchgate.net To improve the correlation between calculated and experimental frequencies, computed values are often multiplied by a scaling factor; for the B3LYP/6-31G(d) level of theory, a scaling factor of 0.9614 is commonly used. asianpubs.orgresearchgate.net

Table 2: Selected Optimized Geometric Parameters for this compound (B3LYP/6-31G(d)) Data sourced from Arslan and Algül (2007). researchgate.net

| Parameter | Calculated Value | Parameter | Calculated Value |

|---|---|---|---|

| Bond Length C1-N7 (Å) | 1.390 | Bond Angle N7-C8-N9 (°) | 111.4 |

| Bond Length N7-C8 (Å) | 1.312 | Bond Angle C2-N9-C8 (°) | 107.4 |

| Bond Length C8-N9 (Å) | 1.385 | Bond Angle C1-N7-C8 (°) | 107.8 |

| Bond Length C8-C10 (Å) | 1.503 | Bond Angle N9-C8-C10 (°) | 124.6 |

| Bond Length C10-C11 (Å) | 1.541 | Bond Angle C8-C10-C11 (°) | 111.9 |

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Data sourced from Arslan and Algül (2007). researchgate.net

| Assignment | Experimental (FT-IR) | Calculated (B3LYP/6-31G(d), Scaled) |

|---|---|---|

| N-H stretch | - | 3507 |

| Aromatic C-H stretch | 3052 | 3062 |

| Ethyl C-H stretch (asym) | 2985 | 3007 |

| C=N stretch | 1621 | 1628 |

| C-C stretch | 1455 | 1458 |

| N-H bend | 1408 | 1412 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR spectra by calculating nuclear shielding constants. libretexts.org These constants quantify the shielding effect of the electron cloud around a nucleus from the external magnetic field. libretexts.org The calculated shielding constants are then converted into chemical shifts (δ), which can be directly compared with experimental NMR data. libretexts.org

For this compound, experimental ¹H and ¹³C NMR data are available. asianpubs.orgnih.gov Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can be performed to obtain the shielding constants. researchgate.net A strong correlation between the theoretical and experimental chemical shifts serves as a rigorous validation of the computed molecular structure and electronic environment. researchgate.net This correlation is crucial for correctly assigning signals in complex spectra and for understanding how substituents influence the electronic structure of the benzimidazole ring system.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment. researchgate.netnih.gov

In the context of this compound, MD simulations are particularly valuable for elucidating its mechanism as a corrosion inhibitor. rsc.org Simulations can model the adsorption of this compound molecules onto a metal surface (e.g., iron or copper) from a solution. rsc.org These studies can reveal the preferred orientation of the molecule on the surface, the stability of the resulting protective film, and the dynamics of its interaction with both the metal and solvent molecules. By analyzing the trajectory data from an MD simulation, researchers can gain a deeper understanding of how the inhibitor layer forms and functions to prevent corrosion. rsc.orgjchemlett.com

Quantum Chemical Computations for Structure-Activity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological or chemical activity. researchgate.net These models rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules. Quantum chemical computations are a primary source for generating these descriptors. electrochemsci.org

For benzimidazole derivatives, QSAR models have been developed to predict their antibacterial, antifungal, and antitubercular activities. researchgate.netnih.govscirp.org The descriptors used in these models often include:

Electronic Descriptors: HOMO and LUMO energies, energy gap, dipole moment, and Mulliken charges. scirp.org

Steric Descriptors: Molecular volume and surface area.

Thermodynamic Descriptors: Enthalpy of formation and hydration energy.

Topological Descriptors: Connectivity indices.

By establishing a mathematical relationship between these computed descriptors and the observed activity, QSAR models can predict the efficacy of new, unsynthesized benzimidazole derivatives. scirp.org This predictive capability is a powerful tool in rational drug design and materials science, allowing for the in-silico screening of compounds and the prioritization of candidates for synthesis and testing. electrochemsci.org

Theoretical Elucidation of Inhibition Mechanisms (e.g., Corrosion Inhibition)

Theoretical methods, especially DFT, have been instrumental in explaining how benzimidazole derivatives, including this compound, inhibit the corrosion of metals. The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.govresearchgate.net

DFT calculations help elucidate this process in several ways:

Adsorption Sites: MEP and Mulliken charge analyses identify the active centers in the molecule responsible for adsorption. For benzimidazoles, the nitrogen atoms of the imidazole (B134444) ring and the π-electrons of the benzene (B151609) ring are key sites for interaction with the metal surface. rsc.orgelectrochemsci.org

Electron Transfer: The interaction is explained by the donation of electrons from the inhibitor's HOMO to the vacant d-orbitals of the metal, and the back-donation of electrons from the metal's d-orbitals to the inhibitor's LUMO. researchgate.net Quantum chemical parameters such as chemical hardness (η) and the fraction of electrons transferred (ΔN) are calculated to quantify the nature and strength of this electronic interaction. electrochemsci.org

Adsorption Energy: Calculations can determine the adsorption energy, indicating the stability of the inhibitor-metal bond. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). rsc.org

Surface Coverage: MD simulations complement DFT by showing how inhibitor molecules arrange themselves on the metal surface to maximize coverage and form a dense, stable protective layer. rsc.org

These theoretical studies confirm that this compound and related compounds function by chemisorbing onto the metal surface, effectively blocking both anodic and cathodic reaction sites and thus mitigating corrosion. nih.govresearchgate.net

Energy Decomposition Analysis (EDA) and Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) Analysis in Catalysis

Computational chemistry provides powerful tools for the in-depth analysis of chemical bonding and reaction mechanisms at the molecular level. numberanalytics.comacs.orgacs.org Among these, Energy Decomposition Analysis (EDA) and the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method are particularly insightful for understanding the intricate interactions within catalytic systems. numberanalytics.comnih.gov These methods allow researchers to dissect the forces and orbital interactions that govern the formation of bonds between a catalyst and a substrate, such as this compound acting as a ligand in a catalytic complex.

A comprehensive review of the scientific literature indicates that while computational studies have been performed on benzimidazole derivatives, specific applications of EDA and ETS-NOCV analyses to elucidate the catalytic role of this compound have not been reported. Therefore, this section will outline the principles of these methods and discuss their potential applications in characterizing the catalytic activity of this compound, highlighting a promising avenue for future research.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis is a computational method used to partition the total interaction energy (ΔE_int) between two or more molecular fragments into physically meaningful components. numberanalytics.comrsc.org This is invaluable for understanding the nature of the chemical bond. For a catalytic system involving this compound (L) and a metal center (M), the interaction energy can be broken down as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elstat (Electrostatic Interaction): This term represents the classical electrostatic (or Coulombic) attraction or repulsion between the unperturbed charge distributions of the fragments. It is the energy change that occurs when the fragments are brought from an infinite distance to their positions in the complex without allowing their electron clouds to relax. researchgate.net

ΔE_Pauli (Pauli Repulsion): This is a purely quantum mechanical term arising from the Pauli exclusion principle. It accounts for the destabilizing repulsion that occurs when the electron clouds of the fragments, having the same spin, are forced into the same spatial region. researchgate.net

ΔE_orb (Orbital Interaction): This stabilizing term accounts for the energy gain from the mixing of the orbitals of the different fragments. It reflects the formation of covalent bonds, charge transfer, and polarization effects as the electrons redistribute in the newly formed molecule. nih.govresearchgate.net

ΔE_disp (Dispersion Energy): This component accounts for the attractive forces arising from instantaneous correlated electron movements (London dispersion forces), which are particularly important in non-covalently bonded systems.

A hypothetical EDA for a catalytic complex, such as [M(this compound)], would provide quantitative data on the nature of the metal-ligand bond. The table below illustrates the type of data that would be generated.

Hypothetical EDA Data for a [M(this compound)] Complex

| Energy Component | Description | Hypothetical Value (kcal/mol) |

| ΔE_elstat | Electrostatic attraction between the metal and the ligand. | -50 |

| ΔE_Pauli | Repulsive interaction from overlapping electron clouds. | +80 |

| ΔE_orb | Covalent contribution from orbital mixing (charge transfer, polarization). | -65 |

| ΔE_disp | Stabilization from dispersion forces. | -10 |

| ΔE_int (Total) | Sum of all components, representing the total interaction energy. | -45 |

This interactive table demonstrates the kind of quantitative insight EDA provides into the bonding forces. The values are purely illustrative.

Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) Analysis

The ETS-NOCV method is a powerful extension of EDA that provides a more detailed, qualitative, and quantitative picture of the orbital interaction term (ΔE_orb). nih.gov It decomposes the deformation density—the change in electron density upon bond formation—into pairs of complementary natural orbitals for chemical valence (NOCVs). Each pair corresponds to a specific type of orbital interaction, such as σ-donation or π-backdonation.

The total orbital interaction energy (ΔE_orb) can thus be expressed as a sum of the energies of these individual orbital contributions:

ΔE_orb = Σ ΔE_orb(i)

For this compound as a ligand, ETS-NOCV could precisely describe:

σ-donation: The charge flow from a lone pair orbital on a nitrogen atom of the benzimidazole ring to an empty orbital on the metal center.

π-donation/backdonation: The charge flow from π-orbitals of the benzimidazole ring to the metal (donation) or from the metal's d-orbitals to the empty π*-antibonding orbitals of the ligand (backdonation).

Hypothetical ETS-NOCV Data for a [M(this compound)] Complex

| NOCV Pair (i) | Type of Interaction | Hypothetical ΔE_orb(i) (kcal/mol) |

| 1 | σ-donation (N -> M) | -45 |

| 2 | π-backdonation (M -> Ligand π*) | -15 |

| 3 | Other minor orbital interactions | -5 |

| ΔE_orb (Total) | Sum of all orbital interaction components. | -65 |

This interactive table illustrates how ETS-NOCV analysis would break down the orbital interaction term into specific, chemically intuitive components. The values are purely illustrative.

Analytical Methodologies for 2 Ethylbenzimidazole and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of 2-Ethylbenzimidazole and its derivatives, offering valuable information about their electronic and vibrational properties, as well as nuclear environments.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for the structural elucidation of this compound and its derivatives. ¹H NMR provides information on the different proton environments within the molecule, while ¹³C NMR reveals the carbon skeleton. For this compound, ¹H NMR spectra in DMSO-d₆ show characteristic peaks, such as a triplet for the CH₂CH₃ group around δ 1.42 ppm, a quartet for the N–CH₂ group around δ 4.32 ppm, and signals for aromatic protons in the range of δ 7.2–7.8 ppm. benchchem.com In CDCl₃, ¹H NMR signals for this compound include a singlet around δ 11.49 ppm, double doublets for aromatic protons, a quartet for the CH₂ group at δ 3.03 ppm, and a triplet for the CH₃ group at δ 1.45 ppm. rsc.org ¹³C NMR spectra are also used to confirm the carbon framework. researchgate.net, researchgate.net

NMR titration can be employed to characterize the acid-base behavior of this compound, monitoring protonation states and aiding in the determination of its dissociation constant (pKa). benchchem.com Solid-state NMR data has been analyzed in conjunction with X-ray crystallography to understand the structural characteristics of 2-substituted benzimidazoles, including this compound, sometimes revealing agreements or disagreements between the techniques depending on the substituent. researchgate.net, researchgate.net While specific details on NMR quantification for these compounds are not extensively detailed in the provided snippets, NMR is a recognized method for quantitative analysis in chemistry.

Examples of NMR data reported for this compound and some derivatives include:

| Compound | Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) | Source |

| This compound | DMSO-d₆ | 1.42 (t, CH₂CH₃), 4.32 (q, N–CH₂), 7.2–7.8 (m, Ar-H) | Not specified | benchchem.com |

| This compound | CDCl₃ | 11.49 (s, 1H), 7.57 (dd, 2H), 7.21 (dd, 2H), 3.03 (q, 2H), 1.45 (t, 3H) | Not specified | rsc.org |

| 2-Ethyl-1H-benzimidazole | Not specified | 2.99 (m, 2H), 1.46-1.42 (m, 3H) | Not specified | researchgate.net |

| 2-Ethyl-1-propyl-1H-benzimidazole | Not specified | (m, 3H), 1.02-0.90 (m, 3H) | Not specified | researchgate.net |

| 2-ethyl-benzimidazole (SR2) | MeOD/DMSO-d6 | 7.12 – 7.64 (m, 8H, Ar-H), 2.80 (q, 2H, -CH₂), 1.28 (t, 3H, -CH₃) | Not specified | ijfmr.com |

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. Characteristic absorption bands in the IR spectrum confirm the presence of key moieties. For this compound, typical bands include those corresponding to N–H stretching vibrations around 3400 cm⁻¹ and C=N vibrations around 1600 cm⁻¹. benchchem.com, ijfmr.com Other observed bands for 2-ethyl-benzimidazole (SR2) include aromatic (=C-H) stretching around 3052 cm⁻¹, aliphatic C-H stretching in -CH₂ around 2973 cm⁻¹, C=C stretching around 1622 cm⁻¹, CH₃ bending around 1324 cm⁻¹, CH₂ bending around 1457 cm⁻¹, and aromatic C-H out-of-plane bending around 794 cm⁻¹. ijfmr.com FT-IR spectra are often recorded using techniques like the KBr wafer method. nih.gov, rdd.edu.iq This technique is widely used in the characterization of synthesized benzimidazole (B57391) derivatives and their metal complexes. researchgate.net, researchgate.net, niscpr.res.in, core.ac.uk, fzu.cz, researchgate.net, google.com, uobaghdad.edu.iq, rsc.org, uobaghdad.edu.iq

UV-Vis spectroscopy is utilized to study the electronic transitions in this compound and its derivatives. It is particularly useful for compounds containing conjugated systems, such as the benzimidazole ring. UV-Vis spectra can provide information about the purity of a sample and can be used to monitor reactions or characterize the electronic properties of metal complexes formed with these ligands. researchgate.net, niscpr.res.in, core.ac.uk, fzu.cz, spectrabase.com, clockss.org, uobaghdad.edu.iq, rdd.edu.iq, researchgate.net, catalysis.ru UV-Vis spectroscopy can also be used in conjunction with other methods like NMR titration to monitor the protonation states of the benzimidazole nitrogen atoms. benchchem.com For 2-methyl-benzimidazole (SR1), UV spectra showed λmax at 280.5 nm and 243.0 nm. ijfmr.com

EPR spectroscopy is a specialized technique used to study compounds with unpaired electrons, making it particularly relevant for characterizing transition metal complexes of this compound and its derivatives. bhu.ac.in, iitb.ac.in this compound acts as a bidentate ligand through its imidazole (B134444) nitrogen atoms, forming complexes with various metal ions, including copper(II) and manganese(II). benchchem.com, researchgate.net, researchgate.net, fzu.cz, researchgate.net EPR spectroscopy provides insights into the coordination environment, oxidation state, and magnetic properties of the metal center. For example, EPR spectra of copper(II) complexes with this compound derivatives often exhibit axial symmetry, and the g-factor relation (g|| > g┴ > 2.0023) can be consistent with a distorted tetragonal coordination sphere around the copper(II) atom. researchgate.net, researchgate.net This technique helps to elucidate the redox behavior and coordination dynamics of these complexes. benchchem.com

Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification and structural confirmation. researchgate.net, researchgate.net, niscpr.res.in, core.ac.uk, spectrabase.com, researchgate.net, clockss.org, rsc.org GC-MS is particularly suitable for the analysis of volatile and semi-volatile organic molecules. thermofisher.com In GC-MS, compounds are separated by gas chromatography before entering the mass spectrometer. thermofisher.com Tandem mass spectrometry (MS/MS or GC-MS/MS) involves multiple stages of mass analysis, which can increase sensitivity and provide more detailed structural information through fragmentation patterns. lancashire.ac.uk, researchgate.net, thermofisher.com GC-MS/MS is well-suited for identifying unknown volatile components based on their mass fragmentation patterns and transitions. lancashire.ac.uk High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the compounds with high accuracy. clockss.org

GC-MS data for this compound shows characteristic m/z peaks, with the top peak at m/z 145, the second highest at m/z 146, and the third highest at m/z 131. nih.gov

Crystallographic Techniques

X-ray crystallography, especially single-crystal X-ray diffraction, is a definitive technique for determining the three-dimensional molecular structure and crystal packing of this compound and its derivatives. benchchem.com, researchgate.net, researchgate.net, fzu.cz, niscpr.res.in, researchgate.net This method provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding. benchchem.com, fzu.cz

Studies have shown that this compound can exhibit polymorphism, crystallizing in different forms depending on the solvent used for crystallization. researchgate.net, researchgate.net For example, polymorph (3a) contains two independent molecules in the asymmetric unit differing in the conformation of the ethyl group, while polymorph (3c) contains only one molecule. researchgate.net, researchgate.net X-ray crystallography can reveal the hydrogen-bonding schemes that influence the crystal structure and supramolecular networks, such as the 2D supramolecular network formed by hydrogen bonds in cis-[Cu(XBz)₂(2-Etbzim)₂] complexes. fzu.cz Crystallographic data, including crystal system and space group, can be determined for these compounds and their metal complexes. benchchem.com, niscpr.res.in Comparisons between solid-state NMR data and X-ray crystallography can offer complementary insights into the molecular structure and dynamics in the solid state. researchgate.net, researchgate.net

X-ray Crystallography (Single Crystal, Powder Diffraction)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional molecular structure and crystal packing of this compound and its derivatives. Studies have reported the crystal and molecular structures of 2-ethyl-1H-benzimidazole. csic.escsic.esresearchgate.net For instance, one study determined the crystal structure of 2-ethyl-1H-benzimidazole, revealing it crystallizes in the monoclinic space group P2₁/c. dtic.mil The unit cell parameters were reported as a = 20.762(4) Å, b = 8.095(1) Å, c = 9.951(2) Å, and β = 100.06(2)°. dtic.mil

Powder X-ray diffraction (PXRD) is complementary to single-crystal analysis, particularly useful for characterizing the bulk crystalline phases of a material. PXRD patterns provide a fingerprint of the crystalline form, allowing for the identification of known phases and the detection of impurities. PXRD has been used in the characterization of coordination polymers containing 1,4-bis(this compound) derivatives. figshare.com

Polymorphism Studies using X-ray Techniques

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant aspect in the solid-state characterization of pharmaceuticals and other materials. X-ray techniques, particularly single-crystal and powder diffraction, are essential for identifying and characterizing different polymorphic forms. 2-Ethyl-1H-benzimidazole has been shown to exhibit polymorphism, with multiple forms reported. csic.escsic.esresearchgate.netresearchgate.net Two polymorphs, designated forms 3a and 3c, were obtained from different solvent systems (dichloromethane/hexane). csic.escsic.esresearchgate.netresearchgate.net Polymorph 3a contains two independent molecules in the asymmetric unit with differing ethyl group conformations, while polymorph 3c contains only one molecule in the asymmetric unit. csic.escsic.esresearchgate.netresearchgate.net Another polymorphic form, 3b, was obtained by cooling form 3a below 179 K, a transition linked to an order-disorder process and changes in hydrogen bonding. csic.escsic.esresearchgate.netresearchgate.net Variable-temperature powder X-ray diffraction has also been employed in polymorphism studies of related benzimidazole derivatives, confirming phase transitions upon heating and cooling. iucr.org

Chromatographic Methods

Chromatographic techniques are widely used for the separation, identification, and quantification of this compound and its derivatives in mixtures, as well as for monitoring reaction progress and assessing purity.

High-Performance Liquid Chromatography (HPLC-MS/MS) for Impurity Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for impurity profiling of organic compounds, including benzimidazole derivatives. resolvemass.cabiomedres.ussepscience.com This method is particularly valuable for detecting and quantifying impurities present at low concentrations. While specific detailed data for this compound impurity profiling using HPLC-MS/MS were not extensively detailed in the search results, the technique is generally applied to benzimidazole compounds for this purpose. resolvemass.cabiomedres.ussepscience.combenchchem.com The use of C18 columns and mobile phases such as acetonitrile/0.1% formic acid are common in HPLC-MS/MS methods for analyzing related compounds. benchchem.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique commonly used to monitor the progress of chemical reactions involving this compound and its derivatives. researchgate.netrsc.orgnih.govderpharmachemica.commit.eduresearchgate.netlookchem.comijpsr.comsigmaaldrich.com By spotting reaction mixtures, starting materials, and co-spots on a TLC plate, chemists can track the consumption of reactants and the formation of products by observing changes in spot patterns under UV light or after visualization with staining agents. nih.govderpharmachemica.commit.edusigmaaldrich.com TLC is frequently employed during the synthesis of benzimidazole derivatives to determine the completion of the reaction before work-up and purification. researchgate.netrsc.orgnih.govderpharmachemica.comresearchgate.netlookchem.com Common solvent systems for TLC of benzimidazoles include mixtures of ethyl acetate (B1210297) and hexane. rsc.orgresearchgate.netsigmaaldrich.com

Electrochemical Analysis

Electrochemical methods, such as cyclic voltammetry, can provide information about the redox behavior of this compound and its derivatives.

Cyclic Voltammetry for Redox Behavior

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy

Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are crucial electrochemical techniques employed to investigate the corrosion inhibition properties of compounds like this compound derivatives. These methods provide insights into the kinetics of the electrochemical reactions occurring at the metal-solution interface and the characteristics of the protective layer formed by the inhibitor.

PDP studies involve sweeping the potential of the working electrode (typically the metal being protected) over a range and measuring the resulting current. Analysis of the resulting polarization curves, including Tafel slopes and corrosion current density (), can determine the effectiveness of an inhibitor and whether it acts as an anodic, cathodic, or mixed-type inhibitor tandfonline.comacs.orgpeacta.orgias.ac.in. A decrease in in the presence of the inhibitor indicates reduced corrosion rate ias.ac.inacs.org. For instance, studies on benzimidazole derivatives have shown that these compounds can act as mixed-type inhibitors, affecting both the anodic dissolution of the metal and the cathodic reduction reactions acs.orgpeacta.orgias.ac.inias.ac.in.

EIS is a non-destructive technique that probes the electrochemical system by applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is typically presented as Nyquist and Bode plots. Analysis of EIS data, often by fitting to equivalent electrical circuits, can provide information about the charge transfer resistance (), double-layer capacitance (), and the impedance of the inhibitor film tandfonline.compeacta.orgias.ac.inias.ac.in. An increase in and a decrease in in the presence of an inhibitor are indicative of effective corrosion inhibition due to the formation of a protective layer on the metal surface peacta.org. Research on benzimidazole derivatives as corrosion inhibitors for carbon steel in acidic environments has demonstrated an increase in transfer resistance with increasing inhibitor concentration, signifying improved inhibition efficiency peacta.org. The adsorption of these inhibitors often follows adsorption isotherms like the Langmuir isotherm tandfonline.comacs.orgpeacta.orggsa.ac.ukresearchgate.net. The inhibition efficiency () can be calculated from the charge transfer resistance values in the presence and absence of the inhibitor tandfonline.com.

For example, a study investigating a benzimidazole derivative (LF3) as a corrosion inhibitor for carbon steel in 1 M HCl utilized PDP and EIS. The maximum inhibition efficiency determined by EIS was 95.3% at a concentration of 10 M tandfonline.com. The Nyquist plots showed a depressed capacitive loop, suggesting that the inhibitor's adsorption followed the Langmuir isotherm and involved chemisorption with a strong adsorption free energy () of -45 kJ mol tandfonline.comtandfonline.com. PDP analysis indicated that LF3 exhibited mixed-type inhibition behavior tandfonline.comtandfonline.com.

Surface Characterization Techniques for Adsorption Studies

Surface characterization techniques are essential for directly examining the surface of a material after exposure to a chemical compound, providing visual and compositional evidence of adsorption and the formation of protective layers.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface morphology of materials. In the context of studying this compound and its derivatives, SEM can reveal the state of a metal surface after exposure to corrosive environments with and without the presence of the inhibitor. SEM images can show the extent of corrosion damage on an unprotected surface and demonstrate the formation of a protective film when an inhibitor is applied tandfonline.comacs.orgresearchgate.nettandfonline.comrsc.org. For instance, SEM analysis has been used to confirm the formation of an adsorption film of benzimidazole derivatives on metal surfaces, visually supporting their role as corrosion inhibitors tandfonline.comtandfonline.comrsc.orgresearchgate.net.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM (SEM/EDS), is a technique used for elemental analysis of a sample's surface. When studying the adsorption of this compound or its derivatives, EDS can detect the presence and distribution of elements from the inhibitor molecule on the material surface tandfonline.comtandfonline.comrsc.org. This provides direct evidence that the inhibitor has adsorbed onto the surface. For example, SEM/EDS has been employed to analyze the surface of carbon steel after immersion in a corrosive solution with a benzimidazole derivative, confirming the presence of elements from the inhibitor on the steel surface tandfonline.comtandfonline.comrsc.org.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide detailed information about the topography and roughness of a material surface at the nanoscale. AFM is valuable for assessing the protective film formed by an inhibitor. By comparing AFM images of a surface before and after inhibitor treatment, researchers can observe changes in surface roughness and the formation of a smooth, uniform protective layer tandfonline.comresearchgate.nettandfonline.comrsc.org. AFM studies have been used to characterize the surface of inhibited metal samples, revealing the presence of adsorbed inhibitor molecules and a reduction in surface roughness compared to unprotected surfaces tandfonline.comresearchgate.nettandfonline.comrsc.org. AFM can also provide insights into the adsorption height and tilting angles of molecules on metal surfaces acs.orgnih.gov.

Contact Angle Measurements

Contact angle measurements are used to assess the wettability of a material surface. Changes in contact angle after the adsorption of a chemical compound can indicate alterations in the surface properties, such as hydrophobicity or hydrophilicity, due to the formation of an adsorbed layer tandfonline.comtandfonline.comrsc.orgnih.gov. For corrosion inhibition studies, an increase in contact angle after inhibitor treatment suggests the formation of a more hydrophobic film, which can act as a barrier to the corrosive medium tandfonline.comtandfonline.comrsc.org. Contact angle measurements have been utilized to support the formation of an adsorption film of benzimidazole derivatives on metal surfaces tandfonline.comtandfonline.comrsc.orgresearchgate.net.

Elemental Analysis

Elemental analysis is a fundamental process in chemistry that determines the elemental composition of a sample. For organic compounds like this compound, this typically involves determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), and sometimes other heteroatoms like sulfur (S) or oxygen (O) (CHNX or CHNS/O analysis) wikipedia.orgresearchgate.netmeasurlabs.comvelp.com. This information is crucial for confirming the purity and structure of a synthesized compound wikipedia.orgresearchgate.netacs.org.

Combustion analysis is the most common method for CHNS analysis. In this technique, a precisely weighed sample is combusted in an oxygen-rich environment at high temperatures. The resulting combustion products (carbon dioxide, water, nitrogen gas, and sulfur dioxide) are then quantitatively measured using detectors, allowing for the calculation of the percentage of each element in the original sample wikipedia.orgresearchgate.netvelp.com. Modern elemental analyzers can perform simultaneous determination of multiple elements wikipedia.orgresearchgate.netvelp.com.

While spectroscopic techniques such as NMR and mass spectrometry are now primary tools for structural determination in organic chemistry, elemental analysis provides valuable complementary information regarding the empirical formula and purity of a compound wikipedia.orgresearchgate.netacs.org. For new organic compounds, elemental analysis data with an accuracy typically within ±0.4% is often required to support the assigned molecular formula acs.org. Other quantitative elemental analysis methods include gravimetry, optical atomic spectroscopy (like AAS and ICP-OES), and neutron activation analysis wikipedia.orgmeasurlabs.comvelp.com. Qualitative elemental analysis methods, which identify the elements present without necessarily quantifying them, include mass spectrometric atomic spectroscopy (like ICP-MS), X-ray fluorescence (XRF), and X-ray photoelectron spectroscopy (XPS) wikipedia.orgmeasurlabs.comvelp.com. Elemental analysis has been used in the characterization of this compound and its complexes researchgate.netresearchgate.net.

Advanced Applications in Materials Science and Industrial Processes Research Perspectives

Corrosion Inhibition Research

2-Ethylbenzimidazole and its derivatives have emerged as significant subjects of research in the field of corrosion prevention. The unique molecular structure of these compounds makes them effective inhibitors for various metals in aggressive environments.

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal's surface, creating a protective barrier that shields it from corrosive agents. This adsorption process involves a combination of physical and chemical interactions. The benzimidazole (B57391) molecule contains a planar, fused bicyclic structure consisting of benzene (B151609) and imidazole (B134444) rings with two nitrogen atoms. nih.gov

The primary mechanism involves the interaction between the inhibitor molecules and the metal. nih.gov The nitrogen atoms in the imidazole ring, with their lone pair of electrons, and the π-electrons of the aromatic system are key to this process. nih.govnajah.edu These electrons can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond, a process known as chemisorption. najah.eduresearchgate.net This strong interaction results in a durable protective film.

Additionally, in acidic solutions, the benzimidazole molecule can become protonated, leading to the formation of cations. These positively charged ions can then be electrostatically attracted to a negatively charged metal surface (physisorption). najah.edunih.gov The adsorption process, whether chemical, physical, or a combination of both, results in a protective layer that displaces water molecules and aggressive ions from the metal surface, thereby inhibiting the corrosion process. researchgate.netcovenantuniversity.edu.ng The orientation of the adsorbed molecules, often parallel to the surface, maximizes coverage and the effectiveness of the protective film. nih.gov

The performance of this compound and related benzimidazole derivatives has been extensively studied on several metal substrates, particularly copper and mild steel, in various corrosive media.

On copper , studies have demonstrated that this compound can provide significant protection. In one study investigating the effect of alkyl substitution on benzimidazole's protective properties for copper in nitric acid, this compound was a key compound of interest. researchgate.net Although theoretical calculations suggested maximum inhibition efficiency for this compound, experimental results indicated that steric hindrance from the ethyl group could affect the rate and efficiency of adsorption compared to smaller substituents. researchgate.net Another study on a derivative, 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB), found it to be an excellent inhibitor for copper in a 0.5 M H2SO4 solution, achieving a maximum inhibition efficiency of 95.2%. electrochemsci.org This derivative was found to be a mixed-type inhibitor, suppressing both the anodic and cathodic corrosion reactions. electrochemsci.org

For mild steel , a widely used industrial material, benzimidazole derivatives also show strong inhibitive properties. researchgate.net Research on compounds structurally similar to this compound, such as ethyl (2-methylbenzimidazolyl) acetate (B1210297) (EMBA), has shown effective inhibition in hydrochloric acid. researchgate.net These inhibitors act by adsorbing onto the steel surface, a process that follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net Studies on various benzimidazole derivatives have reported high inhibition efficiencies, often exceeding 90%, by forming a protective layer that covers the metal surface. researchgate.netresearchgate.net For instance, 2-(chloromethyl)benzimidazole (B146343) provided an inhibition efficiency of 97.54% for C1018 carbon steel in a CO2-saturated NaCl solution. researchgate.net

Table 1: Corrosion Inhibition Efficacy of Benzimidazole Derivatives on Metal Substrates

| Compound | Metal Substrate | Corrosive Medium | Max. Inhibition Efficiency (%) | Source(s) |

|---|---|---|---|---|

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) | Copper | 0.5 M H2SO4 | 95.2 | electrochemsci.org |

| 2-(chloromethyl)benzimidazole (CMB) | C1018 Carbon Steel | CO2-saturated 3.5 wt% NaCl | 97.54 | researchgate.netcovenantuniversity.edu.ng |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 87.09 | nih.gov |

The effectiveness of this compound as a corrosion inhibitor is often evaluated in comparison to other compounds and under varying environmental conditions.

Comparative Studies: In a study comparing 2-methylbenzimidazole (B154957), this compound, and 2-propylbenzimidazole (B106251) for copper protection, the length of the alkyl chain was found to influence performance. researchgate.net While theoretical calculations predicted higher efficiency with longer chains (like in 2-EBI), experimental findings showed that increased steric hindrance could negatively impact the adsorption process, making the smaller 2-methylbenzimidazole more effective under the tested conditions. researchgate.net Compared to other classes of inhibitors, benzimidazoles are noted for their high efficiency, particularly in acidic environments. nih.gov The presence of heteroatoms (N, S, O) and aromatic rings in their structure gives them an advantage over many other organic inhibitors. nih.govresearchgate.net